N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that features a thiophene ring, a chromenone moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Introduction of the cyano and methyl groups: Functionalization of the thiophene ring to introduce cyano and methyl groups.
Synthesis of the chromenone moiety: The chromenone structure can be synthesized through condensation reactions involving salicylaldehyde derivatives.
Coupling reactions: The thiophene and chromenone moieties are coupled through an acetamide linkage using reagents like acetic anhydride and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development.
Medicine
The compound or its derivatives could be explored for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)propionamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)butyramide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-10-6-18(23)25-16-7-13(4-5-14(10)16)24-9-17(22)21-19-15(8-20)11(2)12(3)26-19/h4-7H,9H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIGMNYKZNULRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C(=C(S3)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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